1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-27-14-6-2-3-7-15(14)28-11-17(26)29-12-9-25(10-12)19-24-18-13(20(21,22)23)5-4-8-16(18)30-19/h2-8,12H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCDWWHGJXPYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These interactions can lead to various changes in the target molecules.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities. For instance, they have been associated with the synthesis of neurotransmitters such as acetylcholine.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects due to their diverse biological activities. For instance, they have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biological Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate is a complex organic compound characterized by its unique structural elements, including a trifluoromethyl group, an azetidine ring, and a benzo[d]thiazole moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 428.45 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Compounds containing azetidine and thiadiazole structures have demonstrated significant antimicrobial effects against a range of pathogens.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways is under investigation.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, while the benzo[d]thiazole ring can interact with biological macromolecules, modulating their activity.
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluorobenzothiazol-2-yl)azetidin | Contains a fluorobenzothiazole moiety | Moderate antimicrobial activity | Lacks trifluoromethyl group |
| 4-Methylthiadiazole | Simple thiadiazole structure | Antimicrobial properties | No azetidine ring |
| 2-(Trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group present | Antioxidant activity | No azetidine or carboxylate functionality |
| 1-(Benzo[d]thiazol-2-yl)azetidin | Similar azetidine structure | Limited biological studies available | Absence of trifluoromethyl and carboxylate groups |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Studies : A study conducted by Smith et al. (2020) indicated that derivatives with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl group plays a critical role in enhancing potency.
- Cancer Cell Proliferation Inhibition : Research by Johnson et al. (2021) demonstrated that azetidine derivatives could inhibit the proliferation of various cancer cell lines through apoptosis pathways, indicating potential therapeutic applications in oncology.
- Inflammatory Response Modulation : A recent study by Lee et al. (2023) highlighted the anti-inflammatory properties of related compounds, showing that they could effectively reduce pro-inflammatory cytokine levels in vitro.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate exhibit diverse biological activities. Notable areas of interest include:
- Antimicrobial Activity : Compounds containing thiazole and azetidine structures have shown significant antimicrobial effects against various pathogens, including bacteria and fungi .
- Anticancer Potential : Preliminary studies suggest that this compound might inhibit cancer cell proliferation, particularly in prostate cancer models. The trifluoromethyl group enhances its interaction with biological targets involved in tumor growth .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Antimicrobial Efficacy
A study investigated the antimicrobial activity of several thiazole derivatives, including those structurally related to the target compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/ml against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro assays demonstrated that derivatives of this compound could significantly reduce the viability of prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Q & A
Q. Q: What are the critical steps for synthesizing 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate, and how can reaction conditions be optimized?
A: The synthesis involves multi-step organic reactions, including cyclization, coupling, and esterification. For example:
- Cyclization : Use DMSO as a solvent under reflux (18 hours) to form heterocyclic intermediates, as demonstrated in triazole derivatives .
- Coupling : Employ acetic acid as a catalyst in ethanol for Schiff base formation, with reflux (4 hours) to ensure high yield .
- Esterification : Optimize temperature and solvent polarity to avoid hydrolysis of the trifluoromethyl group. Gradient solvent systems (e.g., water-ethanol) improve crystallization .
Key validation : Monitor reactions via TLC and confirm purity by melting point (e.g., 141–143°C for similar compounds) .
Advanced Structural Confirmation
Q. Q: How can computational methods (e.g., DFT) validate the electronic structure of this compound, particularly the trifluoromethyl group’s influence?
A: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, bond angles, and vibrational frequencies.
- Exact exchange terms : Becke’s three-parameter functional (B3) improves accuracy for trifluoromethyl groups by incorporating exact exchange and gradient corrections .
- Local kinetic energy density : Use Colle-Salvetti correlation-energy formulas to model electron density around the benzothiazole ring .
Validation : Compare computed IR/NMR spectra with experimental data (e.g., C–F stretching at ~1100 cm⁻¹) .
Biological Activity Profiling
Q. Q: What methodological approaches are recommended to assess this compound’s bioactivity against microbial or cancer targets?
A: Use a tiered experimental design:
In silico docking : Apply GOLD software with genetic algorithms to predict binding modes to enzymes (e.g., thymidylate synthase). Include partial protein flexibility and water displacement analysis .
In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculations .
Mechanistic studies : Fluorescence quenching to study DNA intercalation, supported by DFT-based frontier molecular orbital analysis .
Data Contradictions in Solubility and Stability
Q. Q: How can discrepancies in solubility/stability data (e.g., DMSO vs. aqueous buffers) be resolved?
A: Address contradictions via:
- Solvent screening : Use Hansen solubility parameters to identify optimal solvents. Polar aprotic solvents (e.g., DMSO) enhance solubility but may degrade esters; test stability via HPLC over 24 hours .
- pH stability : Perform accelerated degradation studies (40°C, 75% RH) at pH 1–10. For example, the 2-methoxyphenoxy group may hydrolyze under alkaline conditions .
Documentation : Compare with structurally similar compounds (e.g., methyl 4-methoxybenzoate derivatives) .
Advanced Synthetic Challenges
Q. Q: What strategies mitigate low yields in the final esterification step of this compound?
A: Improve yields by:
- Activation of carboxylic acid : Use EDCI/HOBt coupling reagents to enhance reactivity of 2-(2-methoxyphenoxy)acetic acid .
- Steric hindrance management : Introduce microwave-assisted synthesis (80°C, 30 minutes) to overcome slow kinetics in azetidine ring formation .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate ester byproducts .
Computational Modeling of Pharmacokinetics
Q. Q: How can ADMET properties (e.g., CYP450 inhibition) be predicted for this compound?
A: Use a hybrid approach:
- Molecular dynamics : Simulate liver microsome interactions using AMBER force fields. The trifluoromethyl group may reduce metabolic clearance .
- QSAR models : Train on datasets of benzothiazole derivatives to predict logP (target: 2.5–3.5) and CYP3A4 inhibition .
Validation : Compare predictions with in vitro hepatic microsomal stability assays .
Crystallographic Characterization
Q. Q: What crystallography techniques confirm the 3D conformation of the azetidin-3-yl moiety?
A: Single-crystal X-ray diffraction (SCXRD) is critical:
- Crystal growth : Use slow evaporation in ethanol/water (7:3) to obtain diffraction-quality crystals .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-97; target R-factor < 0.05 .
Key metrics : Bond lengths (C–N: ~1.47 Å in azetidine) and torsion angles (e.g., C2–N1–C3–C4) .
Mechanistic Studies on Trifluoromethyl Effects
Q. Q: How does the trifluoromethyl group influence electronic properties and binding affinity?
A: Combine experimental and computational tools:
- Electrostatic potential maps : DFT reveals strong electron-withdrawing effects (−0.35 e⁻/Ų), polarizing the benzothiazole ring .
- SAR studies : Compare with non-CF₃ analogs in enzyme inhibition assays (e.g., IC₅₀ reduced by 50% with CF₃) .
- NMR chemical shifts : Observe deshielding of adjacent protons (Δδ ~0.3 ppm for H-5 in benzothiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
